Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine
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Overview
Description
Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, D-phenylalanine, D-tyrosine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide can be reduced using agents like DTT (Dithiothreitol).
Substitution: The phenylalanine residues can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic peptide in drug development.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-D-phenylalanine: A dipeptide with similar structural features but fewer amino acids.
Glycyl-D-tyrosine: Another dipeptide with a tyrosine residue, offering different reactivity and applications.
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Properties
CAS No. |
644997-13-7 |
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Molecular Formula |
C31H35N5O7 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H35N5O7/c32-18-27(38)34-25(15-20-7-3-1-4-8-20)30(42)36-26(16-21-9-5-2-6-10-21)31(43)35-24(29(41)33-19-28(39)40)17-22-11-13-23(37)14-12-22/h1-14,24-26,37H,15-19,32H2,(H,33,41)(H,34,38)(H,35,43)(H,36,42)(H,39,40)/t24-,25-,26-/m1/s1 |
InChI Key |
MSSXWVICWAWMGP-TWJOJJKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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